REACTION_CXSMILES
|
N([O-])=O.[Na+].S(=O)(=O)(O)O.[I:10][C:11]1[CH:17]=[C:16]([N+:18]([O-:20])=[O:19])[CH:15]=[C:14]([I:21])[C:12]=1N>C(O)(=O)C.C(O)C>[I:10][C:11]1[CH:17]=[C:16]([N+:18]([O-:20])=[O:19])[CH:15]=[C:14]([I:21])[CH:12]=1 |f:0.1|
|
Name
|
solid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
68.28
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC1=C(N)C(=CC(=C1)[N+](=O)[O-])I
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
cuprous oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
420 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting thick mixture was stirred at 0° C. for 10 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added portionwise cautiously to the above mixture at 0° C. over a period of 25 minutes
|
Duration
|
25 min
|
Type
|
STIRRING
|
Details
|
This mixture was then stirred 30 mins
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
Vigorous effervescence was observed during this addition
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred 20 mins
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
at room temperature and then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 mins
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
this reaction mixture was poured into large amount of ice
|
Type
|
CUSTOM
|
Details
|
Solid separated
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
This solid was dissolved in minimum amount of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Solvent removal
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C=C(C1)I)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |